N~4~-(3,4-dimethylphenyl)-N~2~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with a nitro group, a furan ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylamine with a furan-2-carbaldehyde derivative, followed by nitration and cyclization to form the pyrimidine ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Unique due to its combination of a pyrimidine ring, nitro group, furan ring, and dimethylphenyl group.
Other Pyrimidine Derivatives: Similar in having a pyrimidine ring but differ in the substituents attached.
Furan Derivatives: Share the furan ring but differ in other structural features
Uniqueness
The uniqueness of N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H18N6O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H18N6O3/c1-10-5-6-12(8-11(10)2)20-16-14(23(24)25)15(18)21-17(22-16)19-9-13-4-3-7-26-13/h3-8H,9H2,1-2H3,(H4,18,19,20,21,22) |
InChI Key |
QUFCOUUZHMDLQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3)C |
Origin of Product |
United States |
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